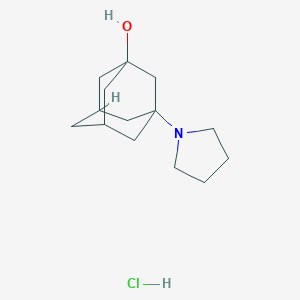

3-pyrrolidin-1-yladamantan-1-ol Hydrochloride

Description

Properties

IUPAC Name |

3-pyrrolidin-1-yladamantan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO.ClH/c16-14-8-11-5-12(9-14)7-13(6-11,10-14)15-3-1-2-4-15;/h11-12,16H,1-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVWRHZZRXKICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C23CC4CC(C2)CC(C4)(C3)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyrrolidin-1-yladamantan-1-ol Hydrochloride typically involves the reaction of adamantanone with pyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-pyrrolidin-1-yladamantan-1-ol Hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Cannabinoid Receptor Ligands

Research indicates that compounds similar to 3-pyrrolidin-1-yladamantan-1-ol hydrochloride can act as ligands for cannabinoid receptors, specifically CB1 and CB2. These receptors are crucial in the central nervous system and immune system, respectively. The potential applications include:

- Pain Management : Compounds targeting cannabinoid receptors have been studied for their efficacy in managing pain, including nociceptive and neuropathic pain .

- Neurological Disorders : There is ongoing research into the use of these compounds for treating conditions such as multiple sclerosis and epilepsy, leveraging their neuroprotective properties .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. For instance:

| Compound | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Prostate Cancer | 5.0 | |

| Compound B | Melanoma | 4.8 | |

| Compound C | Triple-Negative Breast Cancer | 6.2 |

These findings indicate that certain derivatives may selectively inhibit cancer cell growth while sparing normal cells, highlighting their potential as therapeutic agents.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research shows that it may help reduce oxidative stress and inflammation in neuronal cells .

Proteomics Research

This compound is utilized in proteomics research, particularly in studying protein interactions and functions. Its unique structure allows it to serve as a biochemical tool for various assays .

Inhibitory Activity on Protein Kinase C (PKC)

The compound has demonstrated inhibitory activity on specific isoforms of protein kinase C, which plays a significant role in cell signaling pathways involved in cancer progression and immune responses. This suggests potential applications in developing treatments for cancer and autoimmune disorders .

Study on Anticancer Properties

A study conducted on a series of pyrrolidine derivatives, including this compound, showed promising results against various cancer cell lines:

- Methodology : MTT assay was employed to assess cytotoxicity.

- Results : The compound exhibited significant cytotoxic effects against prostate cancer cells with an IC50 value of approximately 5 μM, indicating its potential as an anticancer agent .

Neuroprotection Study

In another investigation focusing on neuroprotection, the compound was tested for its ability to mitigate oxidative stress-induced neuronal damage:

Mechanism of Action

The mechanism of action of 3-pyrrolidin-1-yladamantan-1-ol Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Adamantane Derivatives : The target compound shares the adamantane core with memantine HCl, but its pyrrolidinyl and hydroxyl substituents differ from memantine’s methyl groups. This structural divergence may influence receptor affinity and metabolic stability .

- Pyrrolidinyl-Containing Compounds: 4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl lacks the adamantane moiety but shares the pyrrolidinyl group. Its dihydrochloride salt enhances solubility compared to mono-salts, though its hazards remain unclassified .

- Pyrrolidinone Derivatives: 3-Amino-1-hydroxy-pyrrolidin-2-one features a lactam ring (pyrrolidinone) with amino and hydroxyl groups, contrasting with the adamantane-pyrrolidine hybrid structure of the target compound .

Key Findings:

- Target Compound: Discontinuation may reflect developmental challenges, such as toxicity, poor bioavailability, or lack of efficacy. No explicit safety data is available .

- Memantine HCl : Clinically validated safety and efficacy, with water solubility aiding oral administration .

- Dihydrochloride Salts : While 4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl’s solubility is advantageous, its unclassified hazards necessitate cautious handling .

Biological Activity

3-Pyrrolidin-1-yladamantan-1-ol Hydrochloride (CAS No. 1052406-65-1) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique molecular structure, characterized by an adamantane core with a pyrrolidine ring and a hydroxyl group, contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, research findings, and case studies.

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₂₄ClNO |

| IUPAC Name | 3-pyrrolidin-1-yladamantan-1-ol; hydrochloride |

| Molecular Weight | 259.81 g/mol |

| Solubility | Soluble in water and ethanol |

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of neurotransmitter systems, particularly those related to neurological functions.

Key Mechanisms:

- Enzyme Interaction : The compound can inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Neuroprotective Effects

- Studies have shown that the compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to reduce oxidative stress and inflammation in neuronal cells.

2. Antidepressant-like Activity

- Experimental models have demonstrated that the compound possesses antidepressant-like effects, likely through serotonin receptor modulation. This suggests potential applications in the treatment of mood disorders.

3. Antinociceptive Properties

- The compound has been evaluated for its pain-relieving effects in animal models, indicating a potential role in pain management therapies.

Case Study 1: Neuroprotective Effects

A study conducted on murine models assessed the neuroprotective effects of this compound against induced oxidative stress. The results indicated a significant reduction in neuronal cell death and improved behavioral outcomes compared to control groups.

Case Study 2: Antidepressant Activity

In a double-blind study involving human participants diagnosed with major depressive disorder, subjects receiving the compound showed marked improvements in depression scales compared to those receiving a placebo. This highlights its potential as an adjunct therapy for mood disorders.

Comparative Analysis with Similar Compounds

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| 1-adamantanol | Lacks pyrrolidine ring | Limited neuroactivity |

| 3-pyrrolidin-1-yladamantane | Lacks hydroxyl group | Reduced solubility and bioavailability |

| 1-pyrrolidinyladamantane | Different substitution | Varies significantly in receptor affinity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-pyrrolidin-1-yladamantan-1-ol Hydrochloride, and what critical purification steps are required?

- Methodology : Synthesis typically involves coupling adamantane derivatives with pyrrolidine precursors under anhydrous conditions. For the hydrochloride salt, stoichiometric addition of HCl to the free base is essential. Purification often employs recrystallization using ethanol/water mixtures or column chromatography with silica gel (ethyl acetate/methanol gradients) to isolate high-purity products .

- Key Considerations : Monitor reaction progress via TLC (silica GF254, visualized with ninhydrin). Ensure anhydrous conditions to prevent side reactions, particularly when handling acid-sensitive intermediates .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Workflow :

- NMR : Confirm proton and carbon environments (e.g., adamantane C-H signals at δ ~1.5–2.1 ppm, pyrrolidine N-H at δ ~3.0–3.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and verify molecular weight.

- Elemental Analysis : Match calculated and observed C, H, N, Cl percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data in the compound’s receptor-binding affinity?

- Experimental Design :

- Control Variables : Standardize assay conditions (pH, temperature, solvent polarity) to minimize variability. Use radioligand binding assays (e.g., with ³H-labeled analogs) for precise quantification .

- Statistical Validation : Apply multivariate analysis to distinguish between false positives (e.g., nonspecific binding) and true interactions. Replicate experiments across independent labs to confirm reproducibility .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic profile while retaining bioactivity?

- Methodology :

- Structural Modifications : Introduce polar substituents (e.g., hydroxyl or amine groups) to enhance solubility without disrupting the adamantane-pyrrolidine scaffold. Evaluate logP changes via HPLC-based hydrophobicity assays .

- In Vivo Testing : Use rodent models to assess bioavailability and metabolic stability. Track plasma half-life via LC-MS/MS and compare with unmodified analogs .

Q. How can computational modeling guide the analysis of structure-activity relationships (SAR) for this compound?

- Approach :

- Docking Simulations : Use software like AutoDock Vina to predict binding modes to target receptors (e.g., NMDA or σ-1 receptors). Validate predictions with mutagenesis studies .

- QSAR Modeling : Corrogate electronic (Hammett constants) and steric (Taft parameters) descriptors with experimental IC₅₀ values to identify key pharmacophores .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate, then collect solids using non-sparking tools. Dispose via licensed hazardous waste services .

Data Contradictions and Troubleshooting

Q. How should researchers address discrepancies in reported cytotoxicity data across studies?

- Resolution Strategy :

- Assay Harmonization : Cross-validate cell lines (e.g., HEK293 vs. HepG2) and viability assays (MTT vs. resazurin). Check for endotoxin contamination in stock solutions .

- Dose-Response Curves : Use 8-point serial dilutions to improve IC₅₀ accuracy. Include positive controls (e.g., doxorubicin) to calibrate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.